Cas no 5588-33-0 (Mesoridazine)

Mesoridazine 化学的及び物理的性質
名前と識別子
-
- 10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-
- Mesoridazine
- 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
- 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylsulphinylphenothiazine
- 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine
- 10-{2-[(RS)1-methylpiperidin-2-yl]ethyl}-2-methylsulfinyl-10H-phenothiazine
- Calodal
- Lidanar
- Lidanil
- Mesoridazina
- Mesoridazinum
- Serentil
- Thioridazine thiomethyl sulfoxide
- Thioridazine-2-sulfoxide
- Tps23
- 5588-33-0 (FREE BASE)
- GTPL7227
- Prestwick3_000529
- Prestwick1_000529
- EN300-19767162
- NSC-186066
- AKOS027378787
- THIORIDAZINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- Prestwick2_000529
- DTXSID3023265
- 10-(2-(1-Methyl-2-piperidyl)ethyl)-2-methylsulfinyl phenothiazine
- AB00513854
- NS-531
- Tox21_112018
- SLVMESMUVMCQIY-UHFFFAOYSA-N
- CAS-5588-33-0
- Thioridazien thiomethyl sulfoxide
- HMS2090H22
- 10-[2(1-Methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)-phenothiazine
- Tox21_110052
- NCGC00163157-02
- DTXCID503265
- Mesoridazine (USAN/INN)
- 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-methylsulfinyl phenothiazine
- AB00513854_13
- DB00933
- MESORIDAZINE [INN]
- WLN: T C666 BN ISJ ESO&1 B2- BT6NTJ A
- 10-(2-(1-methylpiperidin-2-yl)ethyl)-2-(methylsulfinyl)-10H-phenothiazine
- 10-(2(1-Methyl-2-piperidyl)ethyl)-2-(methylsulfinyl)-phenothiazine
- NCGC00163157-01
- L000852
- UNII-5XE4NWM740
- SR-01000759425-4
- SR-01000759425
- NCGC00014529-01
- 10H-Phenothiazine, 10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-
- MESORIDAZINE [HSDB]
- 5588-33-0
- BSPBio_000517
- Lidanar (TN)
- Mesoridazina [INN-Spanish]
- 10-[2(1-Methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine
- AB00513854-11
- TPS 23
- AB00513854_12
- NS00001696
- MESORIDAZINE [USAN]
- SPBio_002438
- NCI60_001547
- Thioridazine 2-sulfoxide
- CHEBI:6780
- Tox21_110052_1
- MESORIDAZINE [VANDF]
- NSC 186066
- D02671
- HSDB 3357
- SCHEMBL19735
- TPS-23
- BRD-A14395271-001-01-5
- Mesoridazine [USAN:INN:BAN]
- Biomol-NT_000013
- MESORIDAZINE [MART.]
- BPBio1_001167
- NCGC00163157-04
- 2-Methanesulfinyl-10-[2-(1-methyl-piperidin-2-yl)-ethyl]-10H-phenothiazine
- 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylsulfinyl-phenothiazine
- MESORIDAZINE [MI]
- 10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-
- BPBio1_000569
- Tox21 112018
- C07143
- BDBM50131440
- NC-123
- Phenothiazine, 10-[2-(1-methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)-
- 10-(2(1-Methyl-2-piperidyl)ethyl)-2-(methylsulfinyl)phenothiazine
- CS-0013666
- HY-B1482A
- THD-2-SO
- NCGC00163157-03
- MESORIDAZINE [WHO-DD]
- 5XE4NWM740
- CHEMBL1088
- THIORIDAZINE IMPURITY B [EP IMPURITY]
- T-2-SO
- 2-methanesulfinyl-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine
- Mesoridazine free base
- NSC 186066; Serentil; TPS 23
- NSC186066
- BRD-A14395271-074-03-8
- Q6821618
- NCGC00163157-05
- FT-0671034
- Mesoridazinum [INN-Latin]
- 10-(2-(1-Methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-10H-phenothiazine
- BRD-A14395271-074-16-0
- BRD-A14395271-074-17-8
- BRD-A14395271-074-18-6
-
- MDL: MFCD00866645
- インチ: InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
- InChIKey: SLVMESMUVMCQIY-UHFFFAOYSA-N
- ほほえんだ: CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C
計算された属性
- せいみつぶんしりょう: 386.14900
- どういたいしつりょう: 386.149
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 68.1A^2
じっけんとくせい
- 密度みつど: 1.1234 (rough estimate)
- ふってん: 570.5°Cat760mmHg
- フラッシュポイント: 298.9°C
- 屈折率: 1.5950 (estimate)
- PSA: 68.06000
- LogP: 5.76970
Mesoridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M225760-100mg |
Mesoridazine |
5588-33-0 | 100mg |
$ 230.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17028-10mg |
Mesoridazine |
5588-33-0 | 98% | 10mg |
¥655.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17028-50mg |
Mesoridazine |
5588-33-0 | 98% | 50mg |
¥2448.00 | 2023-09-09 | |
1PlusChem | 1P003AZG-50mg |
Mesoridazine |
5588-33-0 | ≥95% | 50mg |
$204.00 | 2024-04-29 | |
1PlusChem | 1P003AZG-100mg |
Mesoridazine |
5588-33-0 | ≥95% | 100mg |
$332.00 | 2024-04-29 | |
TRC | M225760-5mg |
Mesoridazine |
5588-33-0 | 5mg |
$ 81.00 | 2023-09-07 | ||
TRC | M225760-1g |
Mesoridazine |
5588-33-0 | 1g |
$1092.00 | 2023-05-18 | ||
A2B Chem LLC | AB53404-50mg |
Mesoridazine |
5588-33-0 | ≥95% | 50mg |
$136.00 | 2024-04-19 | |
A2B Chem LLC | AB53404-100mg |
Mesoridazine |
5588-33-0 | ≥95% | 100mg |
$240.00 | 2024-04-19 | |
1PlusChem | 1P003AZG-10mg |
Mesoridazine |
5588-33-0 | ≥95% | 10mg |
$78.00 | 2024-04-29 |
Mesoridazine 関連文献
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1. Differentiating crack cocaine from regular cocaine in whole blood samples in drugs and driving casesJeffery Hackett,Albert A. Elian Anal. Methods 2014 6 7195
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Mohamed Ibrahim Walash,Mohamed Rizk,Abdel-Malik Abou-Ouf,Fathalla Belal Analyst 1983 108 626
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Lei Wang,Mingjie Chen,Junliang Zhang Org. Chem. Front. 2019 6 32
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David Laurie,Andrew J. Manson,Andrew Mounsey,Frederick J. Rowell,John Seviour Analyst 1987 112 687
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Yao Chen,Xiaoli Xu,Tingming Fu,Wei Li,Zongliang Liu,Haopeng Sun RSC Adv. 2015 5 90288
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Kyung-Hwa Baek,Jihye Park,Injae Shin Chem. Soc. Rev. 2012 41 3245
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A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
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Liangwei Zhang,Shoujiao Peng,Jinyu Sun,Ruijuan Liu,Shudi Liu,Jianguo Fang Chem. Commun. 2019 55 1502
-
Fujian Tan,Ruizhi Yang,Xiaoxue Xu,Xiujie Chen,Yunfeng Wang,Hongzhe Ma,Xiangqiong Liu,Xin Wu,Yuelong Chen,Lei Liu,Xiaodong Jia Mol. BioSyst. 2014 10 1126
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
Mesoridazineに関する追加情報
Introduction to Mesoridazine (CAS No. 5588-33-0) in Modern Pharmaceutical Research
Mesoridazine, a compound with the chemical name 2-chloro-10-(3-hydroxyphenyl)-10H-benzo[a]phenoxazine, is a well-documented pharmaceutical agent classified under the thioxanthene derivative family. Its molecular structure and pharmacological properties have been extensively studied, making it a subject of significant interest in the field of psychiatry and neuropharmacology. The compound is identified by the unique identifier CAS No. 5588-33-0, which underscores its distinct chemical profile and role in medicinal chemistry.
The primary therapeutic application of Mesoridazine has been recognized in the treatment of psychotic disorders, particularly schizophrenia. Its mechanism of action involves antagonism at dopamine D2 receptors, a hallmark of many antipsychotic medications. However, recent research has highlighted additional pharmacological interactions that may contribute to its efficacy beyond traditional dopamine modulation.
Recent advancements in neuroimaging techniques have allowed researchers to explore the brain-specific effects of Mesoridazine at a more granular level. Studies indicate that this compound may also interact with serotonin 5-HT2A and 5-HT2C receptors, which could explain its potential benefits in managing certain symptoms associated with psychotic disorders. These findings are particularly intriguing as they align with the growing understanding that multifaceted receptor interactions are crucial for optimizing therapeutic outcomes in psychiatric conditions.
The synthesis and characterization of Mesoridazine (CAS No. 5588-33-0) have been refined over several decades, leading to improved production methodologies and quality control measures. Modern synthetic routes leverage advanced catalytic processes and purification techniques to enhance yield and purity, ensuring that pharmaceutical-grade material meets stringent regulatory standards. These improvements have not only facilitated broader clinical trials but also opened avenues for novel drug formulations and combination therapies.
In clinical settings, the use of Mesoridazine has been re-evaluated in light of emerging evidence regarding its safety profile and efficacy. Comparative studies have been conducted against newer antipsychotic agents, focusing on aspects such as side effect profiles, patient compliance, and long-term outcomes. While traditional side effects like sedation and motor disturbances remain notable, research suggests that optimized dosing regimens may mitigate these issues without compromising therapeutic benefits.
The pharmacokinetic properties of Mesoridazine have also been a focus of recent investigations. Understanding how the compound is metabolized and eliminated from the body is critical for developing dosing strategies that maximize therapeutic effects while minimizing adverse reactions. Advanced analytical methods, including mass spectrometry and high-performance liquid chromatography (HPLC), have enabled researchers to delineate metabolic pathways and identify key enzymes involved in Mesoridazine biotransformation.
One particularly promising area of research involves the exploration of Mesoridazine as a potential candidate for treating cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease. Preliminary studies suggest that its interaction with specific neural pathways may enhance cholinergic function, thereby improving memory and executive functions. While further research is needed to validate these findings, they represent an exciting new direction for leveraging existing pharmacological agents beyond their traditional applications.
The regulatory landscape surrounding Mesoridazine (CAS No. 5588-33-0) has evolved in response to new scientific insights and societal needs. Regulatory bodies now emphasize comprehensive safety evaluations, including long-term studies and post-marketing surveillance programs, to ensure patient safety while maintaining access to effective treatments. These efforts reflect a broader shift toward evidence-based medicine, where pharmacological interventions are continuously refined based on accumulating data.
Future directions in Mesoridazine research may include investigating its potential role in combination therapies with other psychiatric medications or exploring novel delivery systems such as nanoparticles for enhanced bioavailability. The compound's unique chemical structure presents opportunities for structural analogs with improved properties, such as reduced side effects or enhanced receptor selectivity.
In conclusion, Mesoridazine, identified by its CAS No. 5588-33-0, remains a significant compound in pharmaceutical research due to its established therapeutic utility and emerging applications. Ongoing studies continue to unravel its complex pharmacological profile, paving the way for more effective treatments in psychiatry and potentially other neurological conditions. As research progresses, it is likely that new insights will further solidify the place of Mesoridazine as a cornerstone in modern medicinal chemistry.
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